Ganciclovir
Overview
Description
Ganciclovir is a synthetic nucleoside analog of guanosine, primarily used in the treatment of cytomegalovirus (CMV) infections. This compound exhibits a broad spectrum of antiviral activity against members of the herpesvirus family and some other DNA viruses. It functions by mimicking the structure of deoxyguanosine triphosphate (dGTP), integrating into viral DNA during replication and effectively halting the process due to its inability to properly pair, leading to premature chain termination (Faulds & Heel, 2012).
Synthesis Analysis
The synthesis of Ganciclovir involves several key steps to introduce the guanine base and the side chain structure characteristic of this molecule. Recent advancements in synthesis techniques have allowed for more efficient production and modification of Ganciclovir to enhance its delivery and efficacy. For instance, the synthesis of long-chain lipid prodrugs of Ganciclovir aims to improve its lipophilicity and bioavailability, indicating a strategic direction towards enhancing its therapeutic potential through structural modification (Cholkar et al., 2014).
Molecular Structure Analysis
The molecular structure of Ganciclovir is critical to its antiviral mechanism. It is structurally similar to dGTP, allowing it to compete with dGTP for incorporation into viral DNA. Once incorporated, it induces DNA chain termination. This structural mimicry is central to its effectiveness as an antiviral agent, and structural analyses have played a crucial role in understanding and improving Ganciclovir's antiviral activity (Sarbajna et al., 2011).
Chemical Reactions and Properties
Ganciclovir undergoes several chemical reactions within the body to become active. Initially, it is monophosphorylated by viral or cellular kinases. Subsequently, cellular kinases further phosphorylate it to its active triphosphate form, Ganciclovir triphosphate (GCV-TP), which is then incorporated into viral DNA. This process underlines the importance of cellular and viral enzymes in the activation of Ganciclovir and its subsequent incorporation into viral DNA, which is crucial for its antiviral activity (Zhang et al., 2021).
Physical Properties Analysis
The physical properties of Ganciclovir, including its solubility, stability, and crystalline forms, significantly influence its pharmacokinetics and pharmacodynamics. Studies on crystal modifications of Ganciclovir have identified multiple polymorphic forms, which can affect its bioavailability and therapeutic effectiveness. Understanding these properties is essential for the formulation of Ganciclovir in various pharmaceutical preparations (Sarbajna et al., 2011).
Chemical Properties Analysis
Ganciclovir's chemical properties, such as its reactivity and interaction with biological molecules, are pivotal to its function as an antiviral agent. Its ability to undergo phosphorylation and integrate into viral DNA is a direct consequence of its chemical structure, mimicking nucleosides. These properties are explored through various analytical techniques, including spectroscopy and chromatography, to understand its mechanism of action and interactions at the molecular level (Billat et al., 2016).
Scientific Research Applications
Central Nervous System Applications : Ganciclovir can penetrate the cerebrospinal fluid (CSF) following intravenous administration. This property is particularly useful in gene therapy trials for central nervous system (CNS) or leptomeningeal tumors (Serabe et al., 1999).
Pharmacokinetic Studies : A stable isotope analog of ganciclovir, [8-13C–7,9-15N2]-ganciclovir, is used in pharmacokinetic studies to monitor systemic exposure in patients (Zheng et al., 2006).
Gene Therapy for CNS Disorders : HSV-TK gene therapy combined with ganciclovir treatment can selectively kill tumor cells in the brain, showing potential for treating CNS disorders, including cancer (Barba et al., 1993).
In Vivo Gene Therapy : Ganciclovir treatment in thymidine kinase gene therapy leads to cell size reduction, increased intracellular viscosity, and potential reduction in the hydrodynamic radii of macromolecular components, indicating apoptotic responses in tumor cells (Hakumäki et al., 1998).
Antiviral Drug for Herpes Viruses : Ganciclovir is widely used in the treatment of herpes viruses and has been studied for its structure and interaction with DNA, enhancing its use in gene therapy for cancer treatment (Foti et al., 1997).
Ocular Bioavailability in CMV Retinitis Treatment : A thermosenstive PBLA-PEG-PBLA in situ hydrogel has been developed as a promising carrier for ganciclovir for intravitreal injection, achieving sustained drug release and improved ocular bioavailability in cytomegalovirus (CMV) retinitis treatment (Wang et al., 2017).
Prevention of Chronic Graft Dysfunction : Ganciclovir, combined with mycophenolate mofetil (MMF), protects kidney graft recipients from chronic graft dysfunction caused by CMV disease, independent of acute rejection (Giral et al., 2001).
Safety And Hazards
Future Directions
Ganciclovir is currently used for induction and maintenance in the treatment of cytomegalovirus (CMV) retinitis in immunocompromised patients, including patients with acquired immunodeficiency syndrome (AIDS) . Future research and clinical translation are needed to further understand and improve the use of Ganciclovir .
properties
IUPAC Name |
2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSCQMHQWWYFCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
107910-75-8 (mono-hydrochloride salt) | |
Record name | Ganciclovir [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082410320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8041032 | |
Record name | Ganciclovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ganciclovir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015139 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4), Ganciclovir sodium sterile powder occurs as a white to off-white, crystalline, lyophilized powder. Ganciclovir sodium has a solubility of 3 mg/mL in water at 25 °C and neutral pH. Both ganciclovir base and ganciclovir sodium are freely soluble in water at high pH (around 11). At more neutral pH, solubility is reduced, and crystallization may occur in concentrated solutions of the drug (exceeding 10 mg/ml). Ganciclovir sodium contains approximately 4 mEq of sodium per gram of ganciclovir. Following reconstitution with sterile water for injection, ganciclovir sodium solutions containing 50 mg of ganciclovir per mL have a pH of approximately 11 and are colorless. Following further dilution in 0.9% sodium chloride injection or 5% dextrose injection, solutions containing approximately 2.5 mg of ganciclovir per mL have a pH of approximately 10 and an osmolality of 310 mOsm/kg. /Ganciclovir sodium/, In water (25 °C): 4.3 mg/mL at pH 7, Aqueous solubility of the drug is relatively constant over a pH range of 3.5-8.5 but increases substantially in strongly acidic or basic solutions., 1.16e+01 g/L | |
Record name | SID8139883 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Ganciclovir | |
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Record name | GANCICLOVIR | |
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Record name | Ganciclovir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015139 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Ganciclovir's antiviral activity inhibits virus replication. This inhibitory action is highly selective as the drug must be converted to the active form by a virus-encoded cellular enzyme, thymidine kinase (TK). TK catalyzes phosphorylation of ganciclovir to the monophosphate, which is then subsequently converted into the diphosphate by cellular guanylate kinase and into the triphosphate by a number of cellular enzymes. In vitro, ganciclovir triphosphate stops replication of herpes viral DNA. When used as a substrate for viral DNA polymerase, ganciclovir triphosphate competitively inhibits dATP leading to the formation of 'faulty' DNA. This is where ganciclovir triphosphate is incorporated into the DNA strand replacing many of the adenosine bases. This results in the prevention of DNA synthesis, as phosphodiester bridges can longer to be built, destabilizing the strand. Ganciclovir inhibits viral DNA polymerases more effectively than it does cellular polymerase, and chain elongation resumes when ganciclovir is removed., Although the exact mechanism(s) of action of ganciclovir has not been fully elucidated, it appears that the drug exerts its antiviral effect on human cytomegalovirus and the other human herpesviruses by interfering with DNA synthesis via competition with deoxyguanosine for incorporation into viral DNA and by being incorporated into growing viral DNA chains. The active phosphorylated form of ganciclovir can both competitively inhibit viral DNA polymerase and be incorporated into growing DNA chains as a false nucleotide, thus interfering with chain elongation (prematurely terminating DNA synthesis) and/or resulting in formation of a mutant DNA chain and thereby inhibiting viral replication. Ganciclovir triphosphate apparently has no effect on viral protein or RNA synthesis. Cellular alpha-DNA polymerase also is inhibited by the drug, but generally at concentrations higher than those required for inhibition of viral DNA polymerase. In human bone marrow cells, the IC50 (concentration of drug that produces 50% inhibition of cell division) has been reported as 9.95 ug/ml., Unchanged ganciclovir does not appear to possess antiviral activity. Instead, the antiviral activity appears to depend principally on intracellular conversion of the drug to ganciclovir triphosphate. The formation of ganciclovir monophosphate appears to be the rate limiting step in the formation of ganciclovir triphosphate. In vitro in herpes viruses, ganciclovir triphosphate functions both as substrate for, and a preferential inhibitor of, viral DNA polymerase and as a false nucleotide base. In cells infected with herpes simplex virus type 1 or 2 or varicella-zoster virus, ganciclovir is converted to ganciclovir monophosphate via virus-coded thymidine kinase. The pathway for conversion to the monophosphate in cells infected with Epstein-Barr virus or cytomegalovirus is unclear; these viruses do not code for thymidine kinase, and a cellular deoxyguanosine kinase, found in the cytosol and in mitochondria, may be involved. In cytomegalovirus infected cells, increased concentrations of deoxyguanosine kinase (mitochondrial origin) have been detected, suggesting that the virus may induce production of the enzyme. Subsequent phosphorylation occurs via cellular kinases (including guanylate kinase, phosphoglycerate kinase, and nucleoside diphosphate kinase) to the diphosphate and then the active triphosphate form., Ganciclovir appears to be principally virustatic rather than virucidal in action. Following removal of the drug from the culture medium in vitro, viral DNA synthesis, which previously was inhibited, resumes, resulting in restored viral replication. In addition, clinical evidence of reactivated disease suggests that ganciclovir acts principally to suppress virus activity and that eradication of the virus does not appear to occur. | |
Record name | Ganciclovir | |
Source | DrugBank | |
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Product Name |
Ganciclovir | |
Color/Form |
Crystals from methanol, White to off-white solid | |
CAS RN |
82410-32-0 | |
Record name | Ganciclovir | |
Source | CAS Common Chemistry | |
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Record name | Ganciclovir [USAN:USP:INN:BAN:JAN] | |
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Record name | Ganciclovir | |
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Record name | 2-amino-9-{[(1,3-dihydroxypropan-2-yl)oxy]methyl}-6,9-dihydro-1H-purin-6-one | |
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Record name | Ganciclovir | |
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Melting Point |
250 °C (decomposes), Crystalline monohydrate from water, MP: 248-249 °C (decomposes), 250 °C | |
Record name | Ganciclovir | |
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Record name | Ganciclovir | |
Source | Human Metabolome Database (HMDB) | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Citations
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